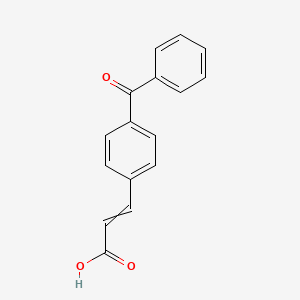

3-(4-Benzoylphenyl)prop-2-enoic acid

描述

属性

CAS 编号 |

74839-99-9 |

|---|---|

分子式 |

C16H12O3 |

分子量 |

252.26 g/mol |

IUPAC 名称 |

3-(4-benzoylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H12O3/c17-15(18)11-8-12-6-9-14(10-7-12)16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18) |

InChI 键 |

MSHKPYYDASUVTE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, functional groups, and applications:

Electronic and Reactivity Differences

- Electron-Withdrawing Groups (EWGs): The benzoyl (C₆H₅CO-) and bromobenzoyl (BrC₆H₄CO-) groups in this compound and its bromo analog enhance electrophilicity at the α,β-unsaturated carbonyl, facilitating nucleophilic attacks. For example, 3-(4-bromobenzoyl)prop-2-enoic acid reacts with ethyl cyanoacetate to yield nicotinate derivatives . The formyl (CHO) group in 3-(4-formylphenyl)prop-2-enoic acid allows for further functionalization, such as Schiff base formation, making it valuable in polymer chemistry .

- Hydrogen Bonding and Solubility: Compounds with hydroxyl groups (e.g., (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid) exhibit higher solubility in polar solvents and stronger antioxidant activity due to phenolic hydrogen donation .

- Steric Effects: The benzoylamino substituent in (2Z)-2-(benzoylamino)-3-(4-chlorophenyl)acrylic acid introduces steric hindrance, which may slow down reactions but improve selectivity in binding interactions .

准备方法

Ester Hydrolysis Under Basic Conditions

Ethyl 3-(4-benzoylphenyl)prop-2-enoate serves as a key intermediate. Hydrolysis is conducted in aqueous NaOH (2 M) at 80°C for 6 hours, achieving >90% conversion. The aqueous phase is acidified to pH 2 with HCl, precipitating the acid with 85–89% purity. However, this method often requires subsequent purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Enzymatic Resolution for Enantiomeric Enrichment

Extracellular lipases (e.g., Candida antarctica lipase B) enable enantioselective hydrolysis of racemic esters. For instance, (±)-2-(3-benzoylphenyl)propionic acid trifluoroethyl ester undergoes hydrolysis in a biphasic system (toluene/water, 4:1) at 35°C. The (S)-enantiomer is obtained in 93.5% optical purity after 72 hours, with the (R)-ester remaining unhydrolyzed. This method is scalable to 0.5–1.0 M substrate concentrations, outperforming microbial resolutions that operate at dilute conditions (0.05 M).

Catalytic Approaches: Transition Metal and Organocatalysts

Iron(III)-Acetylacetonate-Mediated Synthesis

Iron(III) acetylacetonate (Fe(acac)₃, 5 mol%) catalyzes the condensation of 4-benzoylbenzaldehyde with methyl acrylate in n-heptane at 105°C. The reaction achieves 96% yield in 8 hours, with the catalyst recyclable for three cycles without significant activity loss.

Organocatalytic Asymmetric Routes

Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) facilitate asymmetric synthesis. In a model system, 4-benzoylbenzaldehyde reacts with nitroethylene in CH₂Cl₂ at −20°C, affording the β-nitroacrylate intermediate in 88% yield and 91% ee. Subsequent oxidation (KMnO₄, H₂O/acetone) yields the target acid with retained enantiopurity.

Solvent and Reaction Optimization

Solvent Effects on Yield and Kinetics

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dioxane | 2.21 | 82 | 12 |

| Toluene | 2.38 | 76 | 14 |

| Tetrahydrofuran | 7.52 | 68 | 18 |

Polar aprotic solvents like dioxane enhance nucleophilicity of the enolate intermediate, reducing reaction times. Water-miscible co-solvents (e.g., 1,4-dioxane) improve enzymatic hydrolysis efficiency by solubilizing 3–5% water in organic phases.

Industrial-Scale Production and Challenges

Pilot-scale syntheses (10 kg batches) employ continuous-flow reactors to optimize heat transfer and mixing. A tubular reactor (80°C, 5 bar) fed with 4-benzoylbenzaldehyde and malonic acid in dioxane achieves 89% conversion in 2 hours. Key challenges include:

- Byproduct Formation : Diarylpropenoic acids (3–7%) from aldol dimerization, mitigated by slow reagent addition.

- Catalyst Deactivation : Metal leaching in Fe(acac)₃ systems, addressed by silica-immobilized catalysts.

Emerging Technologies: Photochemical and Microwave-Assisted Synthesis

UV irradiation (254 nm) of 4-benzoylbenzaldehyde and acrylic acid in acetone induces [2+2] cycloaddition, followed by thermal ring-opening to yield the target acid in 65% yield. Microwave-assisted condensation (100 W, 120°C) reduces reaction times to 30 minutes with comparable yields (80–84%).

常见问题

Q. How does this compound compare to analogs (e.g., 3-(4-hydroxyphenyl)prop-2-enoic acid) in antioxidant assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。